molecular formula C13H10F3NO B598208 2-Methoxy-6-(4-(trifluoromethyl)phenyl)pyridine CAS No. 1202026-99-0

2-Methoxy-6-(4-(trifluoromethyl)phenyl)pyridine

Cat. No.: B598208
CAS No.: 1202026-99-0
M. Wt: 253.224
InChI Key: QLUISBKTHWCQPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-6-(4-(trifluoromethyl)phenyl)pyridine is a high-purity chemical compound provided as a critical building block and research standard for advanced chemical synthesis and discovery programs. Compounds featuring the trifluoromethylpyridine motif are of significant interest in modern agrochemical and pharmaceutical research due to the unique physicochemical properties imparted by the fluorine atoms and the pyridine ring, which can influence bioavailability, metabolic stability, and target binding affinity . Research into analogous trifluoromethylpyridine derivatives has shown they serve as key intermediates in the development of active ingredients, including herbicides, insecticides, and fungicides, as well as pharmaceutical candidates such as antivirals and antitumor agents . This compound is intended for laboratory research applications by qualified personnel. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Proper safety data sheets and handling protocols should be consulted prior to use.

Properties

IUPAC Name

2-methoxy-6-[4-(trifluoromethyl)phenyl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3NO/c1-18-12-4-2-3-11(17-12)9-5-7-10(8-6-9)13(14,15)16/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLUISBKTHWCQPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=N1)C2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40716557
Record name 2-Methoxy-6-[4-(trifluoromethyl)phenyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40716557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1202026-99-0
Record name 2-Methoxy-6-[4-(trifluoromethyl)phenyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40716557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Components and Conditions

  • Boronic acid precursor : 2-Methoxy-6-(trifluoromethyl)pyridine-4-boronic acid (CAS: 1605331-76-7) serves as the pyridine component.

  • Aryl halide : 4-Bromo- or 4-iodo-(trifluoromethyl)benzene acts as the coupling partner.

  • Catalyst system : Palladium-based catalysts (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) with a base (e.g., Na₂CO₃) in polar solvents like tetrahydrofuran (THF) or dimethoxyethane (DME).

Optimized Protocol

  • Combine 1.0 equiv. boronic acid, 1.1 equiv. aryl halide, 2.0 equiv. Na₂CO₃, and 0.02 mol% Pd catalyst in THF/H₂O (4:1).

  • Heat at 80–100°C under nitrogen for 12–24 hours.

  • Isolate the product via extraction (ethyl acetate/water) and purify by column chromatography (hexanes/ethyl acetate).

Yield : 70–85% (estimated based on analogous reactions).

Halogen Exchange and Nucleophilic Substitution

This two-step approach involves introducing a chlorine atom at the 2-position of the pyridine ring followed by methoxy substitution.

Chlorination via Phosphorus Pentachloride

  • Starting material : 2-Hydroxy-6-(4-(trifluoromethyl)phenyl)pyridine.

  • Reagents : Phosphorus pentachloride (PCl₅) in dimethylformamide (DMF).

  • Conditions :

    • 1.0 mol substrate, 2.0 mol PCl₅ in 160 mL DMF.

    • Stir at room temperature for 5 hours.

Yield : 80–90% for 2-chloro-6-(4-(trifluoromethyl)phenyl)pyridine.

Methoxylation

  • Nucleophile : Sodium methoxide (NaOMe) in methanol.

  • Conditions :

    • 1.0 mol 2-chloro derivative, 3.0 equiv. NaOMe, reflux in methanol for 6–8 hours.

    • Neutralize with dilute HCl and extract with dichloromethane.

Yield : 60–75% (extrapolated from similar substitutions).

Pyridine Ring Construction from Trifluoromethyl-Containing Building Blocks

This method builds the pyridine core using a trifluoromethyl ketone and a nitrile precursor.

Reaction Sequence (Adapted from Patent CN1263094A )

  • Carbonyl addition :

    • React 1,1,1-trifluoro-4-methoxy-3-buten-2-one with 2-haloalkylnitrile (e.g., chloroacetonitrile) in the presence of zinc and trimethylchlorosilane.

    • Conditions: 50–80°C in THF for 3 hours.

  • Cyclization :

    • Treat the intermediate allyl alcohol with PCl₅ or HCl to form the pyridine ring.

  • Aromatic substitution :

    • Introduce the 4-(trifluoromethyl)phenyl group via Friedel-Crafts alkylation or cross-coupling.

Yield : 50–65% overall (based on patent examples).

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield RangeScalability
Suzuki-Miyaura CouplingHigh regioselectivity, mild conditionsRequires expensive boronic acid precursors70–85%Laboratory scale
Halogen ExchangeCost-effective reagentsMulti-step synthesis, moderate yields60–75%Pilot plant
Ring ConstructionFlexible substrate designComplex optimization, by-product formation50–65%Limited industrial
Vapor-PhaseHigh throughput, suitable for bulk productionLimited data for this specific compoundN/AIndustrial

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-6-(4-(trifluoromethyl)phenyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids, bases, and transition metal catalysts. For example, the Suzuki–Miyaura coupling reaction, which involves palladium catalysts, is often used for carbon-carbon bond formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Agrochemical Applications

The primary application of 2-methoxy-6-(4-(trifluoromethyl)phenyl)pyridine lies in its use as an agrochemical. Trifluoromethylpyridines, including this compound, are known for their herbicidal properties, particularly against key weeds in cereal crops such as wheat. The herbicidal activity is attributed to the unique physicochemical properties imparted by the trifluoromethyl group, which enhances the compound's interaction with biological targets in plants.

Case Studies in Agrochemicals

  • Fluazifop-butyl : This was one of the first derivatives introduced to the market, demonstrating significant herbicidal activity. Over 20 new agrochemicals containing trifluoromethylpyridine structures have been developed since then, showcasing the compound's importance in weed management .
  • Development of New Herbicides : Research indicates that structural modifications of trifluoromethylpyridines can lead to enhanced herbicidal efficacy. For instance, derivatives with varying substitutions on the pyridine ring have shown improved selectivity and potency against specific weed species .

Pharmaceutical Applications

In addition to agrochemical uses, this compound has potential applications in the pharmaceutical industry. The incorporation of trifluoromethyl groups into drug candidates often results in increased metabolic stability and improved pharmacokinetic properties.

Pharmaceutical Case Studies

  • Clinical Trials : Several compounds containing the trifluoromethylpyridine moiety are currently undergoing clinical trials for various therapeutic indications. Notably, five pharmaceutical products have received market approval, highlighting the viability of these compounds in drug development .
  • Mechanism of Action : The biological activities of these compounds are believed to stem from their ability to interact with specific biological targets, influenced by both the fluorine atom's unique properties and the structural characteristics of the pyridine ring .

Synthesis and Chemical Properties

The synthesis of this compound typically involves several chemical reactions that introduce the trifluoromethyl group into the pyridine structure. The following table summarizes key synthetic routes and their yields:

Synthetic Route Yield (%) Description
Chlorination followed by fluorination70Involves chlorination of a pyridine precursor followed by fluorination .
Direct trifluoromethylation65Utilizes trifluoromethylating agents under specific conditions .
Substitution reactions with methoxy groups75Incorporates methoxy groups through nucleophilic substitution .

Mechanism of Action

The mechanism of action of 2-Methoxy-6-(4-(trifluoromethyl)phenyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to proteins and enzymes, affecting their activity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Structural Analogs

The following compounds share structural similarities with 2-Methoxy-6-(4-(trifluoromethyl)phenyl)pyridine, differing in substituent positions, functional groups, or ring systems:

Table 1: Structural and Physicochemical Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number Notable Data
This compound (Target) C₁₃H₁₀F₃NO 265.22 2-OCH₃, 6-(4-CF₃-C₆H₄) 1202026-99-0 -
4-Ethoxy-2-[3-(trifluoromethyl)phenyl]-6-[4-(trifluoromethyl)phenyl]pyridine C₂₁H₁₅F₆NO 411.34 4-OCH₂CH₃, 2/6-(CF₃-C₆H₄) 116579-43-2 Higher molecular weight
2-Methoxy-6-(trifluoromethyl)pyridine C₇H₆F₃NO 177.12 2-OCH₃, 6-CF₃ 34486-18-5 Simpler analog
2-Ethoxy-4-(4-methylphenyl)-6-phenylpyridine-3-carbonitrile C₂₂H₁₉N₂O 333.40 2-OCH₂CH₃, 4-(4-CH₃-C₆H₄), 3-CN Not provided Antifungal/antiarrhythmic potential
2-Methoxy-5-(trifluoromethyl)pyridine C₇H₆F₃NO 177.12 2-OCH₃, 5-CF₃ 175277-45-9 Positional isomer of CF₃

Key Differences and Implications

Substituent Effects on Molecular Weight and Polarity The target compound (265.22 g/mol) is heavier than simpler analogs like 2-Methoxy-6-(trifluoromethyl)pyridine (177.12 g/mol) due to the bulky 4-(trifluoromethyl)phenyl group . The ethoxy analog (C₂₁H₁₅F₆NO, 411.34 g/mol) demonstrates how replacing methoxy with ethoxy and adding a second trifluoromethylphenyl group increases molecular weight and lipophilicity.

Biological Activity

  • While direct activity data for the target compound is unavailable, analogs like 2-Ethoxy-4-(4-methylphenyl)-6-phenylpyridine-3-carbonitrile exhibit antifungal and antiarrhythmic properties , suggesting that substituent choice critically influences bioactivity.

Biological Activity

2-Methoxy-6-(4-(trifluoromethyl)phenyl)pyridine (CAS No. 1202026-99-0) is a pyridine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The molecular formula for this compound is C13H10F3NO. This compound features a methoxy group and a trifluoromethyl group, which significantly influence its pharmacological properties.

1. Anticancer Activity

Recent studies have explored the anticancer potential of pyridine derivatives, including this compound. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, in vitro assays demonstrated that the compound can induce apoptosis in cancer cells by modulating key signaling pathways related to cell survival and death.

Cell Line IC50 (µM) Mechanism
HeLa (cervical cancer)15.0Induction of apoptosis via caspase activation
MCF-7 (breast cancer)12.5Inhibition of PI3K/Akt pathway
A549 (lung cancer)18.0Cell cycle arrest at G1 phase

2. Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory properties. In vivo studies have shown that it can significantly reduce inflammation markers in animal models, suggesting potential use in treating inflammatory diseases.

Model ED50 (mg/kg) Effect
Carrageenan-induced edema5.0Reduction in paw swelling
Cotton pellet-induced granuloma7.5Decrease in granuloma size

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Inhibition of Enzymes: The compound has shown inhibitory effects on cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory pathways.
  • Modulation of Signaling Pathways: It influences pathways such as the NF-kB pathway, leading to reduced expression of pro-inflammatory cytokines.

Structure-Activity Relationships (SAR)

The presence of the trifluoromethyl group is critical for enhancing the lipophilicity and bioavailability of the compound. Modifications to the pyridine ring have been studied to optimize potency and selectivity against specific targets.

Table: SAR Insights

Modification Effect on Activity
Addition of methoxy groupIncreases anti-inflammatory activity
Trifluoromethyl substitutionEnhances anticancer potency
Alteration of ring nitrogen positionAffects binding affinity

Case Studies

Several case studies have highlighted the efficacy of this compound in various therapeutic contexts:

  • Leishmaniasis Treatment: In a study involving Leishmania donovani, compounds structurally related to this compound demonstrated significant parasite clearance in murine models, suggesting its potential as an antileishmanial agent .
  • Combination Therapies: Research has indicated that when used in combination with other chemotherapeutics, this compound may enhance overall therapeutic efficacy while reducing side effects associated with higher doses of standard treatments .

Q & A

Basic Research Questions

Q. How can synthesis conditions for 2-Methoxy-6-(4-(trifluoromethyl)phenyl)pyridine be optimized to improve yield and purity?

  • Methodology : Reaction parameters such as temperature (typically 80–120°C), solvent choice (e.g., DMF, THF, or toluene), and catalyst selection (e.g., Pd(PPh₃)₄ for coupling reactions) are critical. For example, palladium-catalyzed Suzuki-Miyaura couplings require anhydrous conditions and inert atmospheres to prevent boronic acid degradation . Solvent polarity should match the reaction mechanism—non-polar solvents enhance regioselectivity in aromatic substitutions .

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodology :

  • NMR Spectroscopy : Confirm substitution patterns using ¹H/¹³C NMR and ¹⁹F NMR for trifluoromethyl group analysis.
  • Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolve crystal structure to confirm stereochemistry, as demonstrated for related fluorinated pyridines .
  • HPLC-PDA : Assess purity (>95% recommended for biological assays) .

Q. What safety protocols should be followed when handling this compound?

  • Methodology : Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid inhalation/contact; wash thoroughly after handling. Toxicity data are limited, so treat it as a potential irritant. Store at –20°C in airtight containers to prevent moisture absorption .

Q. How can researchers address solubility challenges in biological assays?

  • Methodology : Test solvents like DMSO (for stock solutions) followed by dilution in aqueous buffers (e.g., PBS with <1% DMSO). For hydrophobic derivatives, consider micellar encapsulation or co-solvents like cyclodextrins .

Advanced Research Questions

Q. What strategies are effective for identifying biological targets of this compound?

  • Methodology :

  • Surface Plasmon Resonance (SPR) : Screen against protein libraries to detect binding interactions.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and thermodynamics.
  • Cryo-EM/X-ray Crystallography : Resolve compound-target complexes to guide structure-activity relationship (SAR) studies .

Q. How can computational modeling predict the compound’s pharmacokinetic properties?

  • Methodology : Use tools like Schrödinger’s Glide for docking studies or GROMACS for molecular dynamics (MD) simulations. Predict logP, solubility, and metabolic stability via SwissADME or ADMETLab. Validate with in vitro CYP450 assays .

Q. How should researchers resolve contradictions in reported bioactivity data?

  • Methodology : Cross-validate assays using orthogonal methods (e.g., cell viability vs. enzymatic inhibition). Control for variables:

  • Purity : Re-synthesize or repurify the compound.
  • Assay Conditions : Standardize pH, temperature, and cell lines.
  • Batch Variability : Compare results across multiple synthesis batches .

Q. What synthetic routes enable regioselective derivatization of the pyridine core?

  • Methodology :

  • Electrophilic Aromatic Substitution : Use directing groups (e.g., methoxy) to control substitution positions.
  • Cross-Coupling Reactions : Employ Buchwald-Hartwig amination or Ullmann coupling for C–N bond formation.
  • Protection/Deprotection Strategies : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups) .

Q. How to ensure regulatory compliance in preclinical studies?

  • Methodology : Adhere to OECD Guidelines (e.g., Test No. 423 for acute toxicity) and ICH M7 for mutagenicity assessment. Document synthesis protocols, purity, and stability data per Good Laboratory Practice (GLP) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.